molecular formula C14H19NO3 B3743725 ethyl 3-(mesitylamino)-3-oxopropanoate

ethyl 3-(mesitylamino)-3-oxopropanoate

Cat. No. B3743725
M. Wt: 249.30 g/mol
InChI Key: RQZPGTGVQHWJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(mesitylamino)-3-oxopropanoate, also known as EMO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-(mesitylamino)-3-oxopropanoate is not fully understood. However, it is believed that ethyl 3-(mesitylamino)-3-oxopropanoate exerts its biological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is an enzyme that plays a key role in the inflammatory response, while HDACs are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
ethyl 3-(mesitylamino)-3-oxopropanoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ethyl 3-(mesitylamino)-3-oxopropanoate can inhibit the activity of COX-2 and HDACs, leading to a decrease in the production of pro-inflammatory cytokines and an increase in the expression of tumor suppressor genes. In vivo studies have shown that ethyl 3-(mesitylamino)-3-oxopropanoate can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-(mesitylamino)-3-oxopropanoate is its versatility in various fields. ethyl 3-(mesitylamino)-3-oxopropanoate can be used as a building block for the synthesis of various compounds, making it a valuable tool for organic synthesis. In addition, ethyl 3-(mesitylamino)-3-oxopropanoate has been shown to exhibit anti-inflammatory and anticancer activities, making it a potential therapeutic agent. However, one of the limitations of ethyl 3-(mesitylamino)-3-oxopropanoate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 3-(mesitylamino)-3-oxopropanoate. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2 and HDACs. Another direction is to explore its potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. Finally, there is a need to develop new synthesis methods for ethyl 3-(mesitylamino)-3-oxopropanoate that are more efficient and environmentally friendly.

Scientific Research Applications

Ethyl 3-(mesitylamino)-3-oxopropanoate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, ethyl 3-(mesitylamino)-3-oxopropanoate has been used as a precursor for the synthesis of various compounds, including β-ketoesters and β-ketoamides. In medicinal chemistry, ethyl 3-(mesitylamino)-3-oxopropanoate has been shown to exhibit anti-inflammatory and anticancer activities. In material science, ethyl 3-(mesitylamino)-3-oxopropanoate has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

ethyl 3-oxo-3-(2,4,6-trimethylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-13(17)8-12(16)15-14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZPGTGVQHWJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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